molecular formula C10H18O B3434818 (-)-Isomenthone CAS No. 36977-92-1

(-)-Isomenthone

Cat. No.: B3434818
CAS No.: 36977-92-1
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-IUCAKERBSA-N
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Description

Isomenthone (C₁₀H₁₈O) is a monoterpene ketone and a stereoisomer of menthone, differing in the spatial arrangement of the methyl and isopropyl groups on the cyclohexanone ring . It is a key constituent in essential oils of plants such as Mentha longifolia, Agastache rugosa, and Satureja calamintha, contributing to their minty, herbaceous aroma . Isomenthone is biosynthesized from limonene via enzymatic oxidation and is often found alongside menthone, pulegone, and menthol in plant chemotypes . Its conformational flexibility, as revealed by microwave spectroscopy, allows distinct interactions with biological targets, such as microtubules and cell membranes, which underpin its bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315467
Record name (1S,4S)-Isomenthone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Isomenthone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.895-0.925
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18309-28-9, 491-07-6, 36977-92-1
Record name (1S,4S)-Isomenthone
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Record name (±)-Isomenthone
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Record name ISOMENTHONE, (±)-
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Record name ISOMENTHONE, (-)-
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Record name Isomenthone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomenthone can be synthesized from menthone through various chemical reactions. One common method involves the catalytic hydrogenation of pulegone to produce menthone, which can then be isomerized to isomenthone . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of isomenthone often involves the extraction of essential oils from plants like peppermint. The essential oil is then subjected to fractional distillation to isolate isomenthone. Advanced techniques such as supercritical fluid extraction and molecular distillation are also employed to obtain high-purity isomenthone .

Chemical Reactions Analysis

Types of Reactions: Isomenthone undergoes various chemical reactions, including:

    Oxidation: Isomenthone can be oxidized to produce menthone and other oxygenated derivatives.

    Reduction: It can be reduced to menthol and neomenthol using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Isomenthone can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using Pd/C.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products:

    Oxidation: Menthone, menthol, and other oxygenated terpenoids.

    Reduction: Menthol, neomenthol.

    Substitution: Various substituted terpenoids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Isomenthone (CAS Number: 89-80-5) is a cyclic ketone with the molecular formula C10H18O. Its structure consists of a cyclohexane ring with two substituents: an isopropyl group and a methyl group. The compound exhibits two stereogenic centers, leading to multiple conformers that influence its reactivity and applications .

Fragrance and Flavor Industry

Isomenthone is widely utilized in the fragrance industry due to its pleasant minty aroma. It is often incorporated into perfumes, cosmetics, and personal care products. In flavoring, isomenthone serves as a flavoring agent in food products, enhancing sensory profiles .

Case Study: Flavoring Applications

A study highlighted the use of isomenthone in food flavorings, where it contributed to the minty notes characteristic of various confections and beverages. Its inclusion not only improved taste but also extended shelf life due to its antimicrobial properties .

Pharmaceutical Applications

Isomenthone has demonstrated potential in pharmaceutical applications, particularly in dermatology. Research indicates that it protects human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced cell death. This protective mechanism involves inhibition of apoptotic pathways mediated by c-Jun N-terminal kinase (JNK) and p38 MAPK .

Case Study: Cytoprotective Effects

In vitro studies showed that isomenthone effectively reduced apoptosis in fibroblasts under serum-deprived conditions. The compound's ability to block critical apoptotic signaling pathways suggests its potential as a therapeutic agent in skin-related conditions .

Industrial Applications

Isomenthone's chemical properties make it suitable for various industrial applications, including:

  • Solvent Use : Due to its solvent properties, isomenthone can be utilized in formulations requiring volatile organic compounds.
  • Catalysis : Research has explored its role as a precursor in catalytic processes for synthesizing other valuable compounds .

Table 1: Summary of Industrial Applications of Isomenthone

Application TypeDescriptionExample Use Case
FragranceUsed in perfumes and personal care productsMint-flavored cosmetics
FlavoringEnhances taste in food productsConfectionery flavorings
PharmaceuticalCytoprotective agent in dermatologySkin treatment formulations
Industrial SolventSolvent for various chemical formulationsPaints and coatings
CatalysisPrecursor for synthesizing other compoundsChemical synthesis processes

Toxicological Profile

The safety profile of isomenthone has been assessed through various studies indicating low acute toxicity levels. Research suggests that while it may cause mild irritation at high concentrations, it generally exhibits favorable safety characteristics for consumer products .

Mechanism of Action

The mechanism of action of isomenthone involves its interaction with various molecular targets and pathways:

    Myorelaxant Effect: Isomenthone acts on the smooth muscle cells, leading to relaxation by modulating calcium ion channels and reducing intracellular calcium levels.

    Mucolytic Effect: It breaks down mucus by disrupting the disulfide bonds in mucin proteins, making it easier to expel from the respiratory tract.

    Lipolytic Effect: Isomenthone stimulates the breakdown of lipids by activating lipase enzymes, leading to the release of fatty acids and glycerol.

    Antiviral Effect: It inhibits viral replication by interfering with viral enzymes and proteins essential for the viral life cycle.

Comparison with Similar Compounds

Structural and Conformational Differences

Isomenthone shares structural similarities with menthone, menthol, limonene, and pulegone (Table 1). Key distinctions include:

  • Menthone : A stereoisomer of isomenthone, differing in the cis (isomenthone) vs. trans (menthone) configuration of the methyl and isopropyl groups. This stereochemical variance alters their molecular dipole moments and biological interactions .
  • Menthol : A reduced derivative of menthone/isomenthone, where the ketone group is replaced by a hydroxyl group. This modification reduces cytotoxicity but retains flavor contributions .
  • Limonene: A precursor in the biosynthesis pathway, lacking the ketone group. Its acyclic structure and citrus aroma contrast with the cyclic ketones' minty notes .
  • Pulegone: A structurally related monoterpene ketone with an additional double bond, conferring greater reactivity and toxicity .

Table 1: Structural Comparison of Isomenthone and Related Compounds

Compound Functional Group Key Structural Feature Conformation
Isomenthone Ketone cis-5-methyl-2-isopropylcyclohexanone Single dominant conformation
Menthone Ketone trans-5-methyl-2-isopropylcyclohexanone Three conformations
Menthol Alcohol Hydroxyl group at C3 Single conformation
Limonene Hydrocarbon Acyclic monoterpene Multiple conformers
Pulegone Ketone Δ¹⁰ double bond Planar structure
2.2.1 Cytotoxicity and Microtubule Disruption

Isomenthone (often as a racemic mixture with menthone) exhibits potent cytotoxicity, inducing 90% cell death in tobacco BY-2 cells within 15 minutes at 1 ppm, compared to 20% mortality for limonene and 40–50% for menthol . This activity is linked to microtubule disruption: isomenthone/menthone eliminates microtubules within 5 minutes, while menthol and limonene show minimal effects . The ketone group is critical, as its removal (e.g., in menthol) reduces bioactivity .

2.2.2 Allelopathic Effects

Isomenthone/menthone inhibits seed germination at lower concentrations (70% inhibition at 0.01 ppm) than menthol or linalool, which require 1 ppm to achieve similar effects. Limonene shows negligible activity (20% inhibition at 1 ppm) .

Table 2: Bioactivity Comparison (1 ppm Concentration)

Compound Germination Inhibition (%) Cell Mortality (%) Microtubule Disruption Time
Isomenthone 99 90 5 minutes
Menthone 99 90 5 minutes
Menthol 85 50 No effect
Limonene 20 20 No effect
Pulegone N/A High toxicity N/A
Role in Plant Chemotypes

Isomenthone is a chemotype marker in several species:

  • Mentha longifolia: Chemotypes KBÁ and SZD contain 5.74–6.74% isomenthone alongside menthone (49–63%) and β-caryophyllene, distinguishing them from other chemotypes dominated by limonene or piperitone oxide .
  • Agastache mexicana: Some chemotypes feature isomenthone (18.8%) and menthone (42.4%), while others are pulegone-dominant (47–49%) .
  • Satureja calamintha: Contains 4.4% isomenthone alongside eucalyptol (23%) and pulegone (12%) .

Table 3: Chemotype Profiles in Selected Species

Plant Species Dominant Compounds (%) Chemotype Classification
Mentha longifolia Menthone (49–63%), Isomenthone (5–7%) Limonene-3-oxo ketones
Agastache mexicana Menthone (42%), Isomenthone (19%) Menthone/isomenthone
Agastache rugosa Pulegone (55%), Isomenthone (28%) Pulegone/Isomenthone
Satureja calamintha Eucalyptol (23%), Pulegone (12%) Eucalyptol/Pulegone
Flavor and Aroma Contributions

Isomenthone imparts a minty, cooling flavor, less intense than menthol but more nuanced than menthone. In peppermint oil and blended teas, it complements menthol (32.6%) and menthone (22%) to create complex profiles . Limonene adds citrus notes, while pulegone contributes herbaceous undertones .

Biological Activity

Isomenthone, a monoterpene ketone, is a structural isomer of menthone and is primarily found in essential oils of various mint species. This article delves into its biological activities, including toxicity, metabolic pathways, and potential therapeutic effects, supported by case studies and research findings.

Isomenthone (CAS No. 491-07-6) has a molecular formula of C10H18O and is characterized by its pleasant minty aroma. It is commonly used in the flavoring and fragrance industries due to its aromatic properties.

Acute Toxicity

Research indicates that isomenthone exhibits low acute toxicity. In a study involving Wistar rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight, suggesting it does not warrant a hazard classification . Dermal application in rabbits at 5000 mg/kg also resulted in no fatalities, although erythema was observed at the application site .

Skin Sensitization

Isomenthone demonstrated weak sensitization potential in studies using the local lymph node assay (LLNA). The stimulation indices (SI) at various concentrations indicated a concentration producing a three-fold increase in lymphocyte proliferation (EC3) of approximately 40.6% . This suggests that while it may provoke some immune response, it is not highly sensitizing.

Metabolism and Excretion

Isomenthone undergoes metabolic conversion primarily in the liver. In studies involving rabbits treated orally with menthone and isomenthone, approximately 30-40% of menthone was metabolized to glucuronidated hydroxy derivatives within 48 hours . The metabolites are mainly excreted via urine, indicating a rapid clearance from the body.

Anti-inflammatory Properties

Isomenthone has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can suppress pro-inflammatory cytokines such as IL-1β and TNF-α in HaCat cells . This suggests potential therapeutic applications in conditions characterized by inflammation.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isomenthone. Essential oils containing isomenthone have been shown to exhibit inhibitory effects against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Herbal Medicine Efficacy

A study involving a herbal preparation containing menthol and isomenthone demonstrated significant reductions in Schistosoma mansoni egg counts in infected mice. The treatment not only decreased egg counts but also reduced hepatic granulomas and inflammatory cytokines, showcasing its immunomodulatory potential .

Neutrophil Activation Modulation

In another study, essential oils containing isomenthone were tested for their effects on human neutrophils. While isomenthone alone did not activate neutrophils effectively, it was noted that pretreatment with specific essential oils could down-regulate neutrophil responses to inflammatory stimuli like fMLF (formyl-methionyl-leucyl-phenylalanine) . This highlights its potential role in modulating immune responses.

Summary of Research Findings

Study Findings
Acute Toxicity StudyLD50 > 2000 mg/kg; low acute toxicity observed
Skin SensitizationEC3 = 40.6%; weak sensitization potential
Anti-inflammatory StudySuppressed IL-1β and TNF-α production in vitro
Antimicrobial ActivityInhibitory effects on various bacterial strains noted
Herbal Medicine StudyReduced Schistosoma mansoni egg counts; immunomodulatory effects observed

Retrosynthesis Analysis

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Feasible Synthetic Routes

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